1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
Overview
Description
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzene, featuring ethyl, fluoro, methoxy, and nitro substituents on the aromatic ring
Mechanism of Action
Target of Action
Nitrobenzene derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
The mode of action of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is likely to involve electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
Nitrobenzene derivatives can participate in various biochemical reactions, such as electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (19918) suggests it may have suitable pharmacokinetic properties for drug development .
Result of Action
Nitrobenzene derivatives can cause various cellular effects, depending on their specific substitutions and the cells they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Furthermore, the compound’s reactivity may be influenced by factors such as pH and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Introduction of the fluoro group using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Alkylation: Introduction of the ethyl group via a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, fluorination, alkylation, and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 1-Ethyl-2-fluoro-4-methoxy-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Carboxy-2-fluoro-4-methoxy-5-nitrobenzene.
Scientific Research Applications
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Ethyl-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Ethyl-2-fluoro-5-nitrobenzene: Lacks the methoxy group, affecting its solubility and interactions with other molecules.
1-Ethyl-4-methoxy-5-nitrobenzene: Lacks the fluoro group, leading to variations in its chemical and physical properties.
Uniqueness: 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is unique due to the presence of all four substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of ethyl, fluoro, methoxy, and nitro groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-3-6-4-8(11(12)13)9(14-2)5-7(6)10/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQQMMVEVQWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269877 | |
Record name | 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089282-52-9 | |
Record name | 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089282-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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